Thiazol-2-ylmethanamine
Overview
Description
Thiazol-2-ylmethanamine is a chemical compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The thiazole ring is a crucial structural motif in many natural products and pharmaceuticals due to its diverse biological activities.
Synthesis Analysis
The synthesis of thiazol-2-ylmethanamine derivatives can be complex and involves multiple steps. One such derivative, 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one, was synthesized and characterized using various spectroscopic techniques, including FT-IR, NMR (1H -13C), and UV–Vis spectroscopies, as well as TG/DTA thermal analysis and single-crystal X-ray diffraction methods . Another efficient synthesis method for 2-heteroaryl-thiazoles has been described, which involves the reaction of various precursors such as 3-oxo-N-(4-phenylthiazol-2-yl)butanamide with diazotized heterocyclic amine, phenyl isothiocyanate, dimethylformamide–dimethylacetal, and hydrazine hydrate .
Molecular Structure Analysis
The molecular structure of the synthesized benzo[d]thiazole derivative was determined using single-crystal X-ray diffraction and optimized using density functional theory (DFT) with the B3LYP method and a 6-311G(d, p) basis set. The optimized structure parameters were found to be in good agreement with the experimental data, indicating the reliability of the synthesis and characterization methods .
Chemical Reactions Analysis
The synthesis of thiazol-2-ylmethanamine derivatives involves various chemical reactions, including the reaction of precursors with diazotized heterocyclic amines and sulfur nucleophiles. These reactions lead to the formation of new functionalized 2-(heteroaryl)thiazoles with diverse potential applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized benzo[d]thiazole derivative were extensively characterized. The vibrational modes, chemical shift values, and UV–Vis spectroscopic data were analyzed and showed good consistency with the calculated values. Additionally, the TG/DTA thermogram provided insights into the thermal behavior of the sample material against temperature. Frontier molecular orbitals and molecular electrostatic potential were also studied, providing further understanding of the compound's properties at the molecular level .
Scientific Research Applications
CNS Active Agents
Thiazol-2-ylmethanamine and its derivatives play a significant role in the development of central nervous system (CNS) active agents. They are widely used in creating therapeutic agents for various CNS disorders. Research has shown their efficacy in overcoming several CNS disorders in both rodent and primate models (Mishra, Kumari, & Tiwari, 2015).
Antimicrobial and Anticancer Activities
Thiazole compounds, including Thiazol-2-ylmethanamine, are recognized for their broad range of biological activities. They exhibit antimicrobial, anticancer, antibacterial, antifungal, antimalarial, and antiviral properties. Significant research has been conducted on thiazole derivatives, leading to the discovery of new drug molecules with advanced modes of action (Sharma et al., 2019).
Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity
Thiazole derivatives demonstrate diverse pharmacological activities. They are key components in many clinically approved molecules and are known for their antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory effects. This has spurred numerous studies on biologically active thiazole and bisthiazole derivatives (Borcea et al., 2021).
Antibacterial and Antitumor Activity
Thiazole derivatives have been investigated for their potential in pharmaceutical applications, particularly in antibacterial and antitumor activities. These compounds show specificity for certain bacteria or cancer cell lines, indicating a promising application prospect in pharmaceutical use (Zou et al., 2020).
Corrosion Inhibitor Applications
Beyond their biological activities, thiazole derivatives like Thiazol-2-ylmethanamine are also utilized in industrial applications, such as corrosion inhibitors for metals in acidic environments. Their effectiveness is demonstrated through various analytical techniques, indicating their potential as efficient corrosion inhibitors (Farahati et al., 2019).
Biologically Active Scaffold
The thiazole ring is recognized for its wide range of biological activities. It is present in over 18 FDA-approved drugs and numerous experimental drugs, showing activities like antioxidant, analgesic, antimicrobial, anticancer, antiallergic, and antihypertensive effects (Petrou, Fesatidou, & Geronikaki, 2021).
Anti-Acute Myeloid Leukemia Activities
Thiazol-2-ylmethanamine derivatives have been studied for their role in combating acute myeloid leukemia (AML). These derivatives, through structure-activity relationship studies, have shown significant in vitro and in vivo anti-AML activity, indicating their potential as therapeutic agents (Li et al., 2012).
Future Directions
Thiazole, the core structure in Thiazol-2-ylmethanamine, is a versatile moiety contributing to the development of various drugs and biologically active agents . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests that Thiazol-2-ylmethanamine and its derivatives could have potential applications in the development of new drugs in the future .
properties
IUPAC Name |
1,3-thiazol-2-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c5-3-4-6-1-2-7-4/h1-2H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZSYOPADROCMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373401 | |
Record name | Thiazol-2-ylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazol-2-ylmethanamine | |
CAS RN |
55661-33-1 | |
Record name | Thiazol-2-ylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-thiazol-2-ylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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